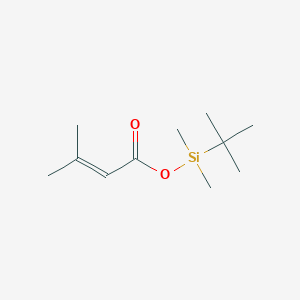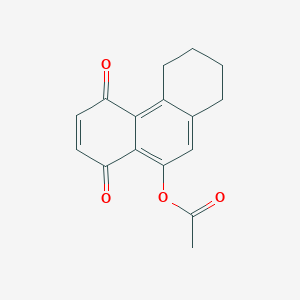
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a propanoyloxy group, and a methylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxyphenol with propanoic acid, followed by the introduction of a methyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the (E)-2-methylprop-2-enoic acid moiety through a Wittig reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and alkylation reactions. The use of catalysts such as sulfuric acid or aluminum chloride can enhance the efficiency of these reactions. Additionally, the Wittig reaction can be optimized by using phosphonium salts and strong bases like sodium hydride.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or propanoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or the induction of cell death in cancer cells. The pathways involved often include the modulation of signaling cascades and the alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenylacetic acid
- 3-methoxy-4-hydroxyphenylacetic acid
- 2-methyl-3-(4-methoxyphenyl)propanoic acid
Uniqueness
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and propanoyloxy groups, along with the (E)-2-methylprop-2-enoic acid moiety, allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C14H16O5 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C14H16O5/c1-4-13(15)19-12-8-10(5-6-11(12)18-3)7-9(2)14(16)17/h5-8H,4H2,1-3H3,(H,16,17)/b9-7+ |
InChI Key |
VRSONNBRYZWCOG-VQHVLOKHSA-N |
Isomeric SMILES |
CCC(=O)OC1=C(C=CC(=C1)/C=C(\C)/C(=O)O)OC |
Canonical SMILES |
CCC(=O)OC1=C(C=CC(=C1)C=C(C)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)



![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)






